REACTION_CXSMILES
|
N.C12C(=CC=CC=1)[NH:7]C(=O)OC2=O.[N+:14]([C:17]1[CH:28]=[C:27]([N+:29]([O-:31])=[O:30])[CH:26]=[C:19]2[C:20](OC(=O)[NH:24][C:18]=12)=[O:21])([O-:16])=[O:15]>>[NH2:24][C:18]1[C:17]([N+:14]([O-:16])=[O:15])=[CH:28][C:27]([N+:29]([O-:31])=[O:30])=[CH:26][C:19]=1[C:20]([NH2:7])=[O:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
resultant acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17 (± 8) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Name
|
ammonia
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)OC(N2)=O)=CC(=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to separate into an organic phase
|
Type
|
ADDITION
|
Details
|
an acid phase containing the 3,5-dinitroisatoic anhydride
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N)C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |